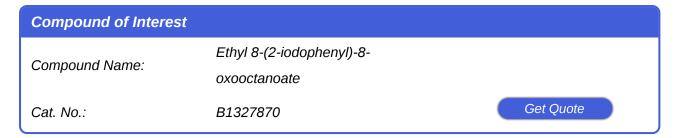


Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 8-(2-iodophenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for **Ethyl 8-(2-iodophenyl)-8-oxooctanoate**, a compound of interest in organic synthesis and potential pharmaceutical development. The information is presented to facilitate research and development activities requiring a detailed understanding of this molecule's characterization and preparation.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Ethyl 8-(2-iodophenyl)-8-oxooctanoate**, providing a quantitative basis for its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.87	dd, J = 7.9, 1.1 Hz	1H	Ar-H
7.46	ddd, J = 8.1, 7.4, 1.1 Hz	1H	Ar-H
7.40	dd, J = 7.6, 1.6 Hz	1H	Ar-H
7.18	ddd, J = 7.9, 7.6, 1.6 Hz	1H	Ar-H
4.12	q, J = 7.1 Hz	2H	-OCH ₂ CH ₃
2.95	t, J = 7.3 Hz	2H	-COCH ₂ -
2.28	t, J = 7.4 Hz	2H	-CH ₂ COO-
1.72	p, J = 7.3 Hz	2H	-COCH2CH2-
1.60	p, J = 7.5 Hz	2H	-CH ₂ CH ₂ COO-
1.39 – 1.31	m	4H	-(CH2)2-
1.25	t, J = 7.1 Hz	3H	-OCH₂CH₃

Table 2: ¹³C NMR Spectroscopic Data



Chemical Shift (δ) ppm	Assignment
204.4	C=O (ketone)
173.3	C=O (ester)
142.1	Ar-C
140.5	Ar-C
132.8	Ar-C
131.2	Ar-C
128.2	Ar-C
92.4	Ar-C (C-I)
60.2	-OCH₂CH₃
43.1	-COCH ₂ -
34.3	-CH₂COO-
28.8	-(CH ₂) ₂ -
28.7	-(CH ₂) ₂ -
24.8	-COCH2CH2-
24.2	-CH ₂ CH ₂ COO-
14.2	-OCH₂CH₃

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Interpretation
2933	C-H stretch (aliphatic)
1731	C=O stretch (ester)
1683	C=O stretch (ketone)
1239	C-O stretch (ester)



Table 4: Mass Spectrometry Data

m/z	Interpretation
389.0610	[M+H] ⁺ (Calculated for C ₁₆ H ₂₂ IO ₃ +: 389.0614)

Experimental Protocols

The synthesis and characterization of **Ethyl 8-(2-iodophenyl)-8-oxooctanoate** can be achieved through the following experimental protocol.

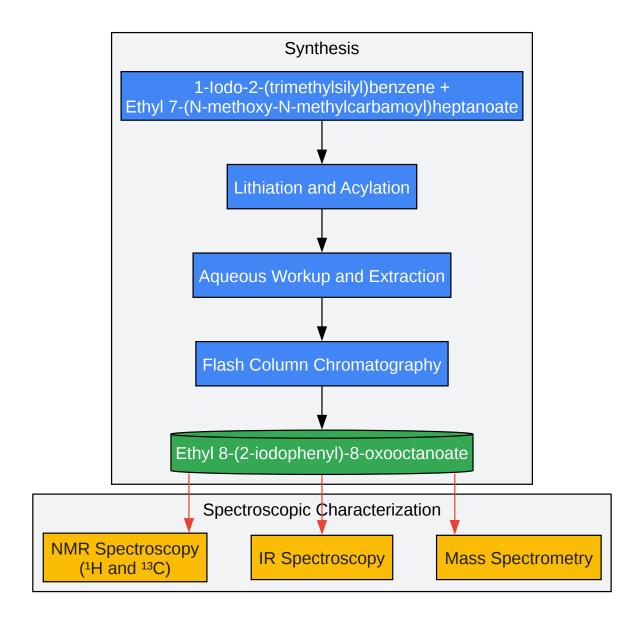
Synthesis of Ethyl 8-(2-iodophenyl)-8-oxooctanoate:

A solution of 1-iodo-2-(trimethylsilyl)benzene (1.0 equivalents) in anhydrous THF is cooled to -78 °C. To this solution, n-butyllithium (1.1 equivalents) is added dropwise, and the resulting mixture is stirred for 30 minutes at the same temperature. A solution of ethyl 7-(N-methoxy-N-methylcarbamoyl)heptanoate (1.2 equivalents) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and is stirred for an additional 12 hours. The reaction is subsequently quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the title compound.

Workflow and Process Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **Ethyl 8-(2-iodophenyl)-8-oxooctanoate**.





Click to download full resolution via product page

Caption: Synthesis and Spectroscopic Analysis Workflow.

• To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 8-(2-iodophenyl)-8-oxooctanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1327870#spectroscopic-data-for-ethyl-8-2-iodophenyl-8-oxooctanoate]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com